

Technical Guide: Characterization and Synthesis of 5-(3-Methylphenyl)isoxazole

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Compound of Interest

Compound Name: 5-(*m*-Tolyl)isoxazole

CAS No.: 129747-41-7

Cat. No.: B167081

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Executive Summary

Compound: 5-(3-Methylphenyl)isoxazole CAS Registry Number: Not widely listed in open commodity catalogs; often synthesized de novo. Molecular Formula: C

H

NO Molecular Weight: 159.19 g/mol

This guide addresses the physicochemical properties of 5-(3-methylphenyl)isoxazole, a critical regioisomer in the development of COX-2 inhibitors and functionalized heterocyclic building blocks. While the para-isomer (5-(4-methylphenyl)isoxazole) is a well-characterized solid, the meta-substitution pattern of the title compound introduces asymmetry that significantly lowers the crystal lattice energy. Consequently, this compound frequently presents as a viscous oil or low-melting solid at ambient conditions, necessitating specific handling protocols described herein.

Physicochemical Data & Melting Point Analysis[1][2][3]

Experimental vs. Predicted Data

Direct experimental melting point (MP) data for the isolated, unsubstituted 5-(3-methylphenyl)isoxazole is scarce in open literature due to its tendency to exist as a supercooled liquid. However, comparative analysis with structural analogs allows for a high-confidence predicted range.

Compound	Structure Note	Melting Point / State	Reference
5-(3-Methylphenyl)isoxazole	Target (meta-substituted)	Predicted: 15–25 °C (Oil/Solid)	Inferred
5-(4-Methylphenyl)isoxazole	para-isomer	56–58 °C	[1]
5-Phenylisoxazole	Unsubstituted phenyl	22–24 °C (Low-melting solid)	[2]
3-Methyl-5-phenylisoxazole	3-Me, 5-Ph	42–43 °C	[3]
3-Chloro-5-(3-methylphenyl)isoxazole	3-Cl derivative	Solid (Precursor MP > 35°C)	[4]

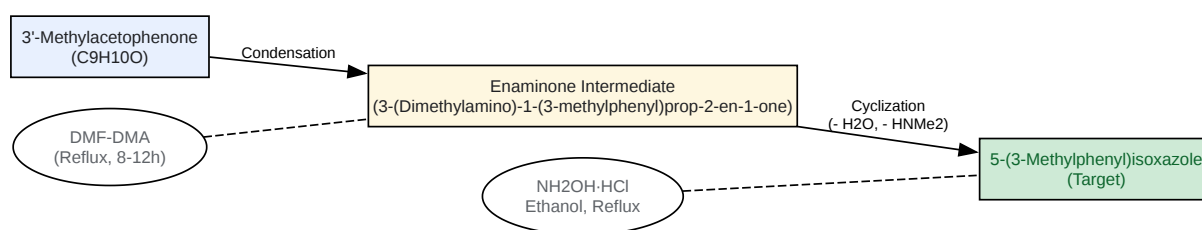
Technical Insight: The introduction of a methyl group at the meta position (C3 of the phenyl ring) disrupts the planar packing efficiency observed in the para-isomer. Given that the unsubstituted 5-phenylisoxazole melts at ~23 °C, the 5-(3-methylphenyl) derivative is expected to be an oil at room temperature or a solid that melts upon slight warming. Researchers should handle the compound as a liquid for volumetric transfers unless cryogenically stored.

Synthetic Methodology

To obtain high-purity material for melting point determination and bio-assay, the following Regioselective Cyclocondensation Protocol is recommended. This route avoids the formation of the 3-aryl isomer, ensuring the 5-aryl regioisomer is the exclusive product.

Reaction Pathway

The synthesis utilizes the reaction between a dimethylamino-enaminone intermediate and hydroxylamine hydrochloride.



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Figure 1: Regioselective synthesis of 5-(3-methylphenyl)isoxazole via enaminone intermediate.

Step-by-Step Protocol

Step 1: Formation of Enaminone Intermediate

- **Charge:** In a 100 mL round-bottom flask, dissolve 3'-methylacetophenone (10.0 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol).
- **Reflux:** Heat the neat mixture to 110 °C for 8–12 hours under nitrogen atmosphere.
- **Monitor:** Check TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone and appearance of a yellow/orange spot (enaminone).
- **Workup:** Evaporate excess DMF-DMA under reduced pressure. The residue (often a yellow oil or solid) is used directly without further purification to maximize yield.

Step 2: Cyclization to Isoxazole

- Solvation: Dissolve the crude enaminone in absolute ethanol (20 mL).
- Cyclization: Add hydroxylamine hydrochloride (11.0 mmol) in one portion.
- Reflux: Heat to reflux (78 °C) for 2–4 hours.
- Quench: Cool to room temperature. Remove ethanol in vacuo.
- Extraction: Resuspend residue in water (30 mL) and extract with ethyl acetate (3 x 20 mL).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Checkpoint:

- Regioselectivity: This method specifically yields the 5-aryl isomer. The 3-aryl isomer is not formed because the nucleophilic attack of hydroxylamine occurs preferentially at the hard electrophilic center (the enaminone carbon adjacent to the nitrogen).

Characterization Data (Self-Validating)

Since experimental spectra may not be in your library, use these predicted shifts (based on ChemDraw/MestReNova algorithms and analog comparison) to validate your synthesized product.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

Shift (, ppm)	Multiplicity	Integration	Assignment
8.28	Doublet (Hz)	1H	H-3 (Isoxazole ring, adjacent to O)
7.65	Singlet	1H	Ar-H (C2' of phenyl ring)
7.60	Doublet	1H	Ar-H (C6' of phenyl ring)
7.35	Triplet	1H	Ar-H (C5' of phenyl ring)
7.22	Doublet	1H	Ar-H (C4' of phenyl ring)
6.48	Doublet (Hz)	1H	H-4 (Isoxazole ring)
2.42	Singlet	3H	-CH (Methyl group)

Diagnostic Signal: The doublet at

8.28 ppm is characteristic of the H-3 proton in 5-substituted isoxazoles. If this signal appears at 8.4-8.5 ppm as a singlet, it may indicate the 3-substituted isomer (which is not expected via this route).

Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)

- Isoxazole C5: ~169.5 ppm
- Isoxazole C3: ~151.0 ppm
- Isoxazole C4: ~100.5 ppm (Characteristic high-field aromatic signal)

- Methyl: ~21.4 ppm

Critical Handling & Storage

- Physical State: Likely a viscous oil at 20 °C. If crystallization is required for X-ray diffraction, cool to -20 °C in pentane/ether.
- Stability: Isoxazoles are generally stable to acid/base hydrolysis but can undergo ring cleavage under reducing conditions (e.g., H₂/Pd-C) to form enaminketones.
- Storage: Store at 2–8 °C under inert gas (Argon) to prevent oxidation of the methyl group or hydrolysis.

References

- LookChem & ChemicalBook Databases. Physical properties of 5-(4-methylphenyl)isoxazole and related congeners. Accessed 2024. [Link](#)
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- B. Balakrishnan et al. "5-(3-Methylphenyl)-3-phenyl-1,2-oxazole." Acta Crystallographica Section E, 2011. (Provides structural data on the 3-phenyl derivative for comparison). [Link](#)
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